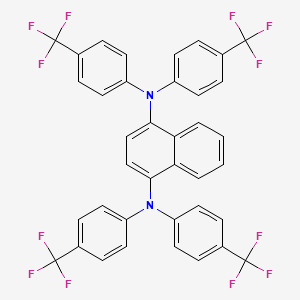
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a naphthalene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism by which N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactivity.
Properties
Molecular Formula |
C38H22F12N2 |
|---|---|
Molecular Weight |
734.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis[4-(trifluoromethyl)phenyl]naphthalene-1,4-diamine |
InChI |
InChI=1S/C38H22F12N2/c39-35(40,41)23-5-13-27(14-6-23)51(28-15-7-24(8-16-28)36(42,43)44)33-21-22-34(32-4-2-1-3-31(32)33)52(29-17-9-25(10-18-29)37(45,46)47)30-19-11-26(12-20-30)38(48,49)50/h1-22H |
InChI Key |
BZLOBWRSTZNHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)N(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















